molecular formula C8H5NO3 B11818458 2-(Furan-2-yl)-1,3-oxazole-5-carbaldehyde CAS No. 106833-76-5

2-(Furan-2-yl)-1,3-oxazole-5-carbaldehyde

Cat. No.: B11818458
CAS No.: 106833-76-5
M. Wt: 163.13 g/mol
InChI Key: IPLMYBQCTLALPP-UHFFFAOYSA-N
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Description

2-(FURAN-2-YL)OXAZOLE-5-CARBALDEHYDE is a heterocyclic compound that features both furan and oxazole rings.

Preparation Methods

The synthesis of 2-(FURAN-2-YL)OXAZOLE-5-CARBALDEHYDE typically involves the formation of the oxazole ring followed by the introduction of the furan moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-furylamine with glyoxal in the presence of an acid catalyst can yield the desired oxazole derivative . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

2-(FURAN-2-YL)OXAZOLE-5-CARBALDEHYDE undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

2-(FURAN-2-YL)OXAZOLE-5-CARBALDEHYDE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(FURAN-2-YL)OXAZOLE-5-CARBALDEHYDE exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The specific pathways involved can vary depending on the biological context and the target organism .

Comparison with Similar Compounds

2-(FURAN-2-YL)OXAZOLE-5-CARBALDEHYDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(furan-2-yl)-1,3-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-5-6-4-9-8(12-6)7-2-1-3-11-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLMYBQCTLALPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544992
Record name 2-(Furan-2-yl)-1,3-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106833-76-5
Record name 2-(Furan-2-yl)-1,3-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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